(4-([1,1'-biphenyl]-4-yl)-2H-1,2,3-triazol-2-yl)(2-benzylpiperidin-1-yl)methanone
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Overview
Description
KT109 N2 Regioisomer is an N2-carbamoylated variant of the diacylglycerol lipase β (DAGLβ) inhibitor KT109. It serves as an internal standard for the quantification of KT109 . The compound has a molecular formula of C27H26N4O and a molecular weight of 422.52 .
Preparation Methods
The synthetic route for KT109 N2 Regioisomer involves the carbamoylation of KT109. The reaction conditions typically include the use of solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) to dissolve the reactants . The reaction is carried out under controlled temperature conditions to ensure the formation of the desired regioisomer. Industrial production methods for KT109 N2 Regioisomer are not widely documented, but they likely follow similar synthetic routes with optimization for large-scale production.
Chemical Reactions Analysis
KT109 N2 Regioisomer undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be performed using reducing agents to yield reduced forms of the compound.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups under suitable conditions.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
KT109 N2 Regioisomer is primarily used in scientific research as an internal standard for the quantification of KT109 . Its applications span various fields, including:
Chemistry: Used in analytical chemistry for accurate quantification of KT109 in samples.
Biology: Employed in biological studies to investigate the role of diacylglycerol lipase β (DAGLβ) in cellular processes.
Medicine: Utilized in pharmacological research to study the effects of DAGLβ inhibitors on various diseases.
Industry: Applied in the development of new drugs and therapeutic agents targeting DAGLβ
Mechanism of Action
KT109 N2 Regioisomer functions as an internal standard for KT109 quantification. The mechanism involves its structural similarity to KT109, allowing it to be used as a reference compound in analytical methods. The molecular targets and pathways involved include the inhibition of diacylglycerol lipase β (DAGLβ), which plays a role in lipid metabolism and signaling .
Comparison with Similar Compounds
KT109 N2 Regioisomer is unique due to its N2-carbamoylated structure, which distinguishes it from other regioisomers of KT109. Similar compounds include other DAGLβ inhibitors such as KT109 itself and other carbamoylated derivatives. The uniqueness of KT109 N2 Regioisomer lies in its specific use as an internal standard for KT109 quantification, which is not a common feature among other similar compounds .
Properties
IUPAC Name |
(2-benzylpiperidin-1-yl)-[4-(4-phenylphenyl)triazol-2-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H26N4O/c32-27(30-18-8-7-13-25(30)19-21-9-3-1-4-10-21)31-28-20-26(29-31)24-16-14-23(15-17-24)22-11-5-2-6-12-22/h1-6,9-12,14-17,20,25H,7-8,13,18-19H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WMCOXOOJRVMPMD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C(C1)CC2=CC=CC=C2)C(=O)N3N=CC(=N3)C4=CC=C(C=C4)C5=CC=CC=C5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H26N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
422.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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